Gadopenamide
Description
Structure
2D Structure
Properties
CAS No. |
117827-80-2 |
|---|---|
Molecular Formula |
C22H34GdN5O10 |
Molecular Weight |
685.8 g/mol |
IUPAC Name |
2-[bis[2-[carboxylatomethyl-(2-morpholin-4-yl-2-oxoethyl)amino]ethyl]amino]acetate;gadolinium(3+) |
InChI |
InChI=1S/C22H37N5O10.Gd/c28-18(26-5-9-36-10-6-26)13-24(16-21(32)33)3-1-23(15-20(30)31)2-4-25(17-22(34)35)14-19(29)27-7-11-37-12-8-27;/h1-17H2,(H,30,31)(H,32,33)(H,34,35);/q;+3/p-3 |
InChI Key |
DUKPLGYBRQILLM-UHFFFAOYSA-K |
SMILES |
C1COCCN1C(=O)CN(CCN(CCN(CC(=O)N2CCOCC2)CC(=O)[O-])CC(=O)[O-])CC(=O)[O-].[Gd+3] |
Canonical SMILES |
C1COCCN1C(=O)CN(CCN(CCN(CC(=O)N2CCOCC2)CC(=O)[O-])CC(=O)[O-])CC(=O)[O-].[Gd+3] |
Other CAS No. |
117827-80-2 |
Synonyms |
gadopenamide Gd-DTPA-bismorpholide |
Origin of Product |
United States |
Spectroscopic and Analytical Characterization of Coordination Complexes in Research Contexts
Hyphenated Chromatography and Spectrometry Techniques
Ion chromatography coupled with inductively coupled plasma mass spectrometry (IC-ICP-MS) is a powerful method for the speciation of gadolinium compounds. fishersci.be
Ion Chromatography (IC) : The IC component separates different chemical species in a sample based on their charge. In the context of this compound, it can separate the neutral Gd-DTPA-BMA complex from any free, positively charged Gd³⁺ ions or negatively charged ligands.
Inductively Coupled Plasma Mass Spectrometry (ICP-MS) : The eluent from the chromatography column is fed directly into an ICP-MS instrument. The ICP-MS is capable of detecting and quantifying elements at very low concentrations. It can specifically measure the amount of gadolinium in each separated fraction, allowing for precise quantification of both the chelated and the potentially toxic free gadolinium. fishersci.be This technique is instrumental in stability studies, for example, by measuring the amount of Gd³⁺ released when the complex is challenged with competing metal ions like Fe³⁺.
Mass Spectrometry
Mass spectrometry (MS) is a fundamental tool for confirming the successful synthesis of both the ligand and the final coordination complex by verifying their molecular weights.
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS : This technique is well-suited for the analysis of coordination complexes. It provides the mass-to-charge ratio of the intact complex, confirming that the gadolinium ion has been successfully chelated by the DTPA-BMA ligand. It can also be used to verify the mass of the synthesized ligand before the metallation step. wikipedia.org
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural characterization of molecules in solution. For a coordination complex like this compound, NMR can provide insights into:
Ligand Conformation : It helps to understand how the flexible, linear DTPA-BMA ligand wraps around the gadolinium ion in a solution.
Binding Sites : By observing shifts in the signals of the ligand's protons and carbons upon chelation, researchers can confirm which atoms are involved in coordinating with the gadolinium ion.
Purity and Integrity : ¹H and ¹³C NMR spectra can confirm the chemical structure and purity of the synthesized ligand and can help detect any side products or degradation. Although the paramagnetic nature of Gd³⁺ complicates direct NMR analysis of the complex, advanced techniques and analysis of the ligand itself provide critical structural data.
| Analytical Technique | Purpose in this compound Research | Information Obtained |
| IC-ICP-MS | Speciation and stability analysis | Quantitative data on intact complex vs. free Gd³⁺; assessment of transmetallation. |
| Mass Spectrometry (e.g., MALDI-TOF) | Molecular weight confirmation | Verification of successful synthesis of ligand and final complex; purity assessment. |
| NMR Spectroscopy | Structural elucidation | Conformation of the ligand in solution; identification of metal binding sites; structural verification of the ligand. |
Coordination Chemistry and Stability Investigations of Gadopenamide Chelates
Thermodynamic Stability Studies of Gadopenamide Analogues
Thermodynamic stability refers to the affinity of the ligand for the gadolinium ion at equilibrium. It is quantitatively expressed by the thermodynamic stability constant (log Ktherm). A higher log Ktherm value indicates a greater concentration of the intact gadolinium complex at equilibrium. However, under physiological conditions (pH 7.4), the competition with protons for the ligand's binding sites becomes significant. This is described by the conditional stability constant (log Kcond), which is a more clinically relevant measure of thermodynamic stability.
The design of the chelating ligand is the most important factor in determining the thermodynamic stability of a gadolinium complex. For linear chelates like the DTPA backbone of this compound, several principles are key:
High Ligand Basicity: The thermodynamic stability of Gd³⁺ chelates is strongly correlated with the basicity of the ligand's donor atoms. Ligands with more basic coordinating groups (like the carboxylates in DTPA) form more stable bonds with the hard acid Gd³⁺ ion.
Number of Donor Atoms: The chelating ligand should ideally satisfy the preferred coordination number of the Gd³⁺ ion, which is typically 8 or 9. The octadentate nature of ligands like DTPA allows for strong chelation while leaving one coordination site available for a water molecule, which is essential for contrast enhancement. Reducing the number of ligand donor sites can increase the number of coordinated water molecules and thus relaxivity, but it generally leads to a decrease in thermodynamic stability.
Ionicity: Ionic ligands tend to form more thermodynamically stable complexes than non-ionic ligands. The negative charge of the carboxylate groups on ionic linear agents like gadopentetate (Gd-DTPA) leads to stronger electrostatic interactions with the Gd³⁺ ion compared to the non-ionic derivatives like this compound (Gd-DTPA-BMA), where some carboxylate groups are converted to amides.
Several analytical techniques are employed to determine the thermodynamic stability constants of gadolinium chelates in vitro:
Potentiometric Titration: This is a standard method used to determine the protonation constants of the ligand and the stability constant of the metal complex. It involves titrating a solution of the ligand with a standard base in the absence and presence of the Gd³⁺ ion. The resulting titration curves are analyzed to calculate the equilibrium constants. For very stable complexes like Gd-DTPA, direct titration may not be feasible. In such cases, a competitive ligand-ligand potentiometric titration is used, where a reference ligand with a known, accurately determined stability constant competes with the new ligand for the Gd³⁺ ion.
Spectrophotometry: Methods like competitive displacement using a colored indicator complex can be used. For instance, the displacement of the PAR (4-(2-pyridylazo)-resorcinol) ligand from its colored complex with Gd³⁺ by a competing ligand allows for the calculation of the stability constant of the new complex.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be used to study the exchange dynamics and equilibria in solution. pH-titrations monitored by NMR can provide information on the protonation sites of the ligand and the formation of the complex.
Calorimetry: Isothermal titration calorimetry (ITC) can directly measure the heat change upon complex formation, allowing for the determination of the binding affinity (K), enthalpy (ΔH), and stoichiometry (n) of the interaction in a single experiment.
The molecular structure of the chelating agent profoundly impacts the thermodynamic stability of the resulting gadolinium complex. The GBCAs are broadly classified into two structural families: linear and macrocyclic.
Linear vs. Macrocyclic Agents: Macrocyclic ligands, such as DOTA (used in gadoterate), pre-organize their donor atoms in a rigid cavity, leading to a more stable complex compared to the more flexible, open-chain linear ligands like DTPA. This "macrocyclic effect" results in significantly higher thermodynamic stability for macrocyclic agents.
| Agent Type | Compound Name | Ligand Type | Charge | log Ktherm | log Kcond (pH 7.4) |
| Linear Ionic | Gadopentetate | DTPA | Ionic | 22.1 | 16.7 |
| Linear Non-ionic | This compound | DTPA-BMA | Non-ionic | 16.9 | 14.7 |
| Linear Non-ionic | Gadoversetamide | DTPA-BMEA | Non-ionic | 16.9 | 14.6 |
| Macrocyclic Ionic | Gadoterate | DOTA | Ionic | 25.6 | 19.0 |
This table presents representative stability constant values from scientific literature. Actual values may vary slightly between different studies and measurement conditions.
Transmetallation Processes in Biological Mimics (in vitro)
Transmetallation is an organometallic reaction involving the transfer of a ligand from one metal to another. mims.com In the context of GBCAs, it is a critical dissociation pathway where endogenous metal ions compete with the chelated Gd³⁺, potentially leading to the release of the toxic free gadolinium ion. wikipedia.orgamericanelements.com The likelihood of transmetallation is inversely related to the kinetic stability of the gadolinium chelate; less stable agents are more prone to this process. wikipedia.org
Investigation of Metal Ion Exchange Mechanisms
The primary mechanism driving transmetallation in biological systems is competitive binding. wikipedia.org A variety of endogenous cations and ligands are present in the body that can interact with the GBCA. uni.lu The process can occur through several mechanisms, including ion exchange and complexation. wikipedia.orgfishersci.nowikipedia.org
In an ion exchange mechanism, endogenous metal ions can replace the Gd³⁺ ion within the chelate. americanelements.com This is particularly relevant for GBCAs with lower kinetic stability, where the ligand's hold on the gadolinium is more tenuous. The presence of functional groups on biological molecules, such as carboxyl and hydroxyl groups, can also facilitate this exchange by forming complexes with the metal ions. fishersci.no The ionic radius of Gd³⁺ (0.99 Å) is nearly identical to that of the endogenous Ca²⁺ ion, making it a strong competitor for calcium-binding sites in enzymes and other proteins, which can facilitate the breakdown of the gadolinium complex. americanelements.com
Comparative Studies with Endogenous Metal Ions
In vitro and in vivo studies have demonstrated the role of endogenous metal ions, particularly zinc (Zn²⁺), in the transmetallation of GBCAs. Zinc is an essential trace element involved in numerous biological processes. americanelements.com
Comparative human studies have shown that the administration of linear GBCAs leads to a significant increase in urinary zinc excretion compared to macrocyclic agents. iiab.me For example, the linear non-ionic agent gadodiamide (B1674392), which is structurally similar to this compound, caused the highest increase in zinc excretion among three agents tested in one study. iiab.me This increased excretion is a direct reflection of in vivo transmetallation, where the administered chelate sequesters endogenous zinc, which is then excreted, while potentially releasing Gd³⁺. iiab.me The more kinetically inert macrocyclic agent gadoteridol (B1662839) did not cause a significant increase in zinc excretion, underscoring the correlation between low kinetic stability and susceptibility to transmetallation by endogenous ions. iiab.me
Besides zinc, other endogenous metal ions like copper (Cu²⁺) and calcium (Ca²⁺) are also potential competitors for the chelating ligand. americanelements.comwikipedia.org The presence of these competitor ions in biological fluids like plasma has been shown to hasten the release of Gd³⁺, with linear agents being much more affected than the more robust macrocyclic agents. wikipedia.org
Proton Relaxivity Mechanisms and Enhancement Properties Preclinical in Vitro Focus
Fundamental Principles of Water Proton Relaxation Enhancement by Gadopenamide
The relaxation enhancement by the this compound chelate is primarily a result of the strong fluctuating magnetic fields generated by the seven unpaired electrons of the Gd³⁺ ion. nih.gov These fluctuations affect nearby water protons, accelerating their return to thermodynamic equilibrium after radiofrequency excitation. The efficiency of this process is dictated by the dynamics of water interaction with the chelate, the rotational motion of the chelate itself, and the electronic relaxation of the gadolinium ion.
The inner-sphere contribution to relaxivity arises from a single water molecule (hydration number, q=1) that is directly coordinated to the gadolinium ion within the this compound chelate. uzh.ch The effectiveness of this mechanism is critically dependent on the residence lifetime (τm) of this water molecule, which is the inverse of the water exchange rate (kex). uzh.ch For the parent compound, Gadopentetate dimeglumine (Gd-DTPA), the water exchange rate (kex) at 298K is approximately 4.1 x 10⁶ s⁻¹, corresponding to a residence lifetime (τm) of about 240 nanoseconds. google.com
Outer-sphere relaxivity originates from the dipolar interactions between the gadolinium ion and the protons of water molecules that are not directly coordinated but diffuse in the vicinity of the chelate. nih.gov These water molecules constitute the second and subsequent hydration shells. nih.gov This contribution is significant and, for conventional small-molecule GBCAs at clinically relevant magnetic fields, is believed to be roughly equal to the inner-sphere contribution. nih.gov
The outer-sphere mechanism is dependent on the translational diffusion of water molecules and the distance of closest approach to the paramagnetic center. nih.gov While the inner-sphere mechanism involves a strong but singular interaction, the outer-sphere effect involves a much larger number of water molecules experiencing weaker interactions. nih.gov The chemical structure of the this compound ligand, with its morpholinoamide groups, influences the surface interactions and hydration, thereby modulating the outer-sphere contribution.
The rotational motion, or tumbling, of the this compound molecule in solution is a key determinant of its relaxivity. This dynamic is characterized by the rotational correlation time (τR), which is the average time it takes for the molecule to rotate by one radian. buffalo.edu The rate of tumbling affects how the fluctuating magnetic field of the gadolinium ion is experienced by water protons. researchgate.net
For small molecules like this compound, the rotational motion is typically fast, which can limit relaxivity. According to the Solomon-Bloembergen-Morgan (SBM) theory, relaxivity is maximized when the rotational correlation time matches the Larmor frequency. nih.gov The molecular weight of a chelate is strongly correlated with its rotational correlation time and, consequently, its relaxivity. acs.org this compound has a higher molecular weight than its parent, Gd-DTPA, which would suggest a slightly slower rotational tumbling rate and a potentially higher relaxivity, assuming other factors are not limiting. acs.orgdartmouth.edu Slowing the molecular tumbling, for example through binding to macromolecules like albumin, can dramatically increase relaxivity, although this compound itself is not designed for significant protein binding. nih.govappliedradiology.com
In Vitro Relaxivity Measurements and Parametric Analysis
The relaxivity of this compound is determined experimentally through in vitro measurements, which can then be analyzed to understand the underlying molecular parameters.
Nuclear Magnetic Relaxation Dispersion (NMRD) profiles are plots of the longitudinal relaxivity (r1) as a function of the magnetic field strength (often expressed as the proton Larmor frequency). researchgate.netinvento-lab.com These profiles are a powerful tool for characterizing the mechanisms that govern relaxivity. nih.gov
The relaxivity of gadolinium chelates is sensitive to environmental conditions such as temperature and pH. nih.gov
Temperature Dependence: In vitro studies of GBCAs generally show that relaxivity is dependent on temperature. nih.govutwente.nl For many small-molecule GBCAs where relaxivity is not limited by a slow water exchange rate, relaxivity tends to increase as the temperature decreases. utwente.nlismrm.org This is primarily due to the slowing of the molecular tumbling rate (an increase in τR) at lower temperatures, as the viscosity of the solvent increases. researchgate.net This trend supports that for many standard agents, the system is in the fast-exchange regime. ismrm.org
pH Dependence: The relaxivity of some GBCAs can exhibit a dependence on pH, often linked to changes in the protonation state of the ligand or the water exchange mechanism. nih.govismrm.org For many standard, non-responsive chelates, relaxivity is relatively stable across a physiological pH range. frontiersin.org For chelates with structures that can be protonated, such as those with amine groups, changes in pH can alter the molecular structure and rigidity, thereby affecting the rotational dynamics and, consequently, the relaxivity. ismrm.org While specific studies on this compound's pH dependence are not prominent, as a derivative of the stable DTPA ligand, it is expected to show high stability and relatively constant relaxivity within the physiological pH range.
Solvent Effects on Relaxivity of this compound
The relaxivity of a gadolinium-based contrast agent (GBCA) like this compound is not solely an intrinsic property of the chelate itself but is also influenced by its interaction with the surrounding solvent environment, primarily water. In a preclinical in vitro context, the solvent's properties can modulate the different spheres of interaction that contribute to proton relaxation enhancement.
For a linear, non-ionic chelate such as this compound (Gd-DTPA-BMA), the ligand structure exposes the coordinated water molecule to the bulk solvent while also presenting opportunities for hydrogen bonding with second-sphere water molecules. nih.govnih.gov The composition of the solvent can affect these interactions. For instance, the presence of certain solutes or changes in the solvent's viscosity can alter the formation and lifetime of hydrogen-bonded water networks around the chelate, thereby modifying the second-sphere relaxivity contribution. frontiersin.org Furthermore, the solvent can influence the local mobility of the chelate, which in turn affects the rotational correlation time (τR), a key parameter governing relaxivity. frontiersin.org
Structure-Relaxivity Relationships in this compound Analogues
The relaxivity of a gadolinium chelate is intrinsically linked to its molecular structure. By systematically modifying the ligand that encapsulates the Gd(III) ion, it is possible to fine-tune the physicochemical parameters that govern relaxivity. These parameters include the number of inner-sphere water molecules (q), the residence lifetime of these water molecules (τm), and the rotational correlation time (τR) of the complex. nih.gov
Ligand Architecture and Relaxivity Optimization
The design of the ligand is a critical strategy for optimizing relaxivity. d-nb.info this compound is based on a linear, acyclic DTPA (diethylenetriaminepentaacetic acid) backbone. nih.gov While effective, acyclic chelates are generally less stable and can exhibit significant internal flexibility compared to macrocyclic chelates like those based on DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid). nih.govd-nb.info
Strategies for optimizing relaxivity through ligand architecture include:
Increasing Hydration Number (q): The relaxivity of a contrast agent can be enhanced by increasing the number of inner-sphere water molecules. d-nb.info This is typically achieved by reducing the number of donor groups from the ligand that coordinate to the Gd(III) ion. For example, using a heptadentate ligand instead of an octadentate one can leave two coordination sites available for water molecules (q=2), potentially doubling the inner-sphere contribution to relaxivity. acs.orgumons.ac.be The [Gd(III)-AAZTA]⁻ complex, for instance, uses a heptadentate chelator, resulting in q=2 and a high relaxivity of 7.1 mM⁻¹s⁻¹ at 21.5 MHz and 25°C. acs.org
Modifying Donor Groups: Replacing carboxylate donor arms with other functional groups, such as amide groups, can significantly alter the water exchange rate (τm). nih.gov Research on DOTA-like ligands has shown that converting two acetate (B1210297) donors to amides can decrease the water exchange rate by a factor of 10. nih.gov Conversely, incorporating phosphonate (B1237965) or phenolate (B1203915) oxygen atom donors can accelerate inner-sphere water exchange, which can be beneficial for optimizing relaxivity, especially for larger, slowly tumbling molecules. nih.gov
Enhancing Second-Sphere Interactions: The ligand's surface can be functionalized to promote hydrogen bonding with second-sphere water molecules. Adding pendant groups with hydrogen bond-accepting capabilities, such as phosphonates or carboxylates, to the amide nitrogen in analogues has been shown to increase relaxivity by as much as 88% without altering the inner-sphere water exchange rate. nih.gov This effect is attributed to an enhanced second-sphere contribution. nih.gov
Impact of Molecular Size and Flexibility on Relaxivity
The rotational correlation time (τR), which describes the rate at which the molecule tumbles in solution, is a key determinant of relaxivity. According to the Solomon-Bloembergen-Morgan theory, relaxivity is maximized when τR is in the optimal range (around 0.2-2.0 ns for clinical field strengths). frontiersin.org
Increasing Molecular Size: One of the most effective strategies to increase relaxivity is to slow the rotational motion of the chelate by increasing its effective molecular size. researchgate.net This is often achieved by conjugating the Gd(III) chelate to a larger entity such as a polymer, dendrimer, or nanoparticle. rsc.orgrsc.org This "macromolecule effect" leads to a longer τR, which can significantly boost relaxivity. acs.org For example, a supramolecular assembly of a Gd(III) chelate within a nanoparticle system showed a relaxivity of 48.4 mM⁻¹s⁻¹ at 20 MHz, a nearly tenfold increase compared to the chelate alone (5.2 mM⁻¹s⁻¹). researchgate.net
The Role of Flexibility: While increasing size is beneficial, internal flexibility within the chelate or the linker attaching it to a macromolecule can be detrimental. frontiersin.orgrsc.org If a chelate is bound to a larger structure via a long, flexible chain, it can retain substantial rotational freedom, which decouples its motion from the slower tumbling of the macromolecule. rsc.org This compromises the potential relaxivity gain. Therefore, using short, rigid linkers is often preferred to minimize local motions and ensure that the slowing of the global tumbling translates into an effective increase in relaxivity. frontiersin.org
Strategies for High Relaxivity Gadolinium Chelates
The development of high-relaxivity gadolinium chelates is a major goal in contrast agent research, aiming to provide better image contrast at lower doses. rsc.org The key strategies revolve around the synergistic optimization of the parameters governing relaxivity. nih.gov
Key strategies include:
Slowing the Rotational Correlation Time (τR): As discussed, increasing the molecular weight by attachment to macromolecules or forming multimeric structures is a primary strategy. frontiersin.orgacs.org Binuclear or tetrameric Gd(III) complexes have been developed that show significantly enhanced relaxivity per Gd ion compared to their monomeric counterparts due to an increase in τR. frontiersin.orgacs.org For example, tetrameric derivatives of Gd(III)-AAZTA showed a 2.4-fold higher relaxivity than the parent monomer. acs.org
Optimizing Water Exchange Rate (kex or τm): The rate at which the inner-sphere water molecule exchanges with bulk water must be optimal. If the exchange is too slow, it limits the transfer of the relaxation effect to the bulk water. If it is too fast, the relaxivity can also be limited, particularly for slowly tumbling molecules. nih.gov A residence lifetime (τM) below 100 ns is often considered preferable for high-field applications. frontiersin.org The ligand's electronic and steric properties are modulated to fine-tune this parameter. nih.gov
Increasing the Hydration Number (q): Designing ligands that allow for two or even three water molecules in the inner coordination sphere (q=2 or q=3) is a direct way to boost relaxivity. d-nb.infonih.gov This often involves using ligands with fewer than the typical eight donor atoms, but this must be balanced against the need to maintain high thermodynamic and kinetic stability to prevent the release of toxic free Gd(III) ions. nih.govd-nb.info
Maximizing Second-Sphere Contributions: Designing ligands with hydrophilic and hydrogen-bonding moieties can structure water molecules in the second coordination sphere, providing an additional relaxation pathway. frontiersin.org This strategy is particularly effective for larger complexes where the surface area for such interactions is increased. frontiersin.org
By combining these strategies—for example, creating a q=2 chelate with an optimized water exchange rate and attaching it via a rigid linker to a macromolecule—researchers aim to develop next-generation contrast agents with significantly higher efficacy. d-nb.infoumons.ac.be
Molecular Targeting Mechanisms and Preclinical Targeting Strategies
Design Principles for Targeted Gadopenamide Conjugates
The rational design of targeted contrast agents is a modular process, requiring the careful integration of a targeting ligand, the imaging payload (this compound), and a chemical linker. nih.gov The overarching goal is to create a conjugate that retains the high relaxivity of the gadolinium chelate and the high affinity of the targeting moiety, while possessing favorable pharmacokinetics and biodistribution. nih.goviksuda.com
The efficacy of a targeted this compound conjugate is fundamentally dependent on the choice of its molecular recognition moiety. This component dictates the biological target of the contrast agent. The selection is guided by the specific biomarker or receptor that is overexpressed in the pathological tissue of interest compared to healthy tissue.
Key classes of molecular recognition moieties include:
Peptides: Short peptide sequences can be designed to bind with high affinity and specificity to cell surface receptors. nih.gov Their small size often allows for better tissue penetration.
Antibodies: Monoclonal antibodies (mAbs) and their fragments (e.g., Fabs, scFvs) offer exquisite specificity for their target antigens. While full-sized antibodies may have long circulation times, their fragments can provide faster clearance and imaging kinetics.
Small Molecules: These can be designed to target enzymes or receptors with high affinity. Their low molecular weight contributes to rapid clearance from non-target tissues.
Aptamers: These are single-stranded DNA or RNA molecules that can fold into unique three-dimensional structures to bind to specific targets, functioning similarly to antibodies.
The ideal targeting moiety should exhibit high binding affinity for its target, minimal off-target binding, and should not be immunogenic. nih.gov
This compound, a derivative of Gd-DTPA, possesses carboxyl groups that serve as primary attachment points for bioconjugation. Common strategies include:
Amide Bond Formation: The carboxyl groups on the this compound chelate can be activated (e.g., using EDC/NHS chemistry) to react with primary amines on the targeting moiety (e.g., lysine (B10760008) residues in a peptide or antibody) to form a stable amide bond.
Thiol-Maleimide Chemistry: A linker containing a maleimide (B117702) group can be attached to this compound, which can then react specifically with a free thiol group (e.g., from a cysteine residue) on the targeting peptide or protein.
Click Chemistry: This refers to a class of reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), that are highly efficient and specific. This would involve modifying this compound with an azide (B81097) or alkyne group and the targeting moiety with the corresponding reactive partner. nih.gov
The choice of linker and conjugation strategy must ensure that the paramagnetic properties of the gadolinium ion are not compromised and the targeting function of the recognition moiety is preserved. nih.gov
In Vitro Evaluation of Molecular Targeting Specificity
Before advancing to preclinical animal models, targeted this compound conjugates must be rigorously evaluated in vitro to confirm their binding specificity and to understand their cellular interaction mechanisms. thno.org
Receptor binding assays are essential for quantifying the affinity of the targeted conjugate for its intended receptor. nih.gov These assays are typically performed using cell lines that either naturally express the target receptor or have been genetically engineered to do so.
A common approach is the competitive binding assay. merckmillipore.comnih.gov In this setup, the cells are incubated with a known radiolabeled or fluorescently-labeled ligand that binds to the target receptor. Increasing concentrations of the unlabeled targeted this compound conjugate are then added. The ability of the conjugate to displace the labeled ligand from the receptor is measured, allowing for the calculation of its binding affinity (often expressed as the inhibition constant, Ki, or the half-maximal inhibitory concentration, IC50). merckmillipore.com These assays confirm that the conjugation of this compound has not significantly impaired the binding capability of the targeting moiety. nih.gov
Understanding how and if a targeted conjugate enters a cell is crucial, as this can significantly affect the imaging signal and provides insight into the biological response to the agent. nih.gov Internalization is not always required for imaging extracellular targets, but when it occurs, it can lead to a higher concentration of the agent at the site of interest.
Cell internalization can be studied using several methods:
Fluorescence Microscopy: By co-labeling the this compound conjugate with a fluorescent dye, its uptake and subcellular localization can be visualized in real-time or in fixed cells.
Flow Cytometry: This technique can quantify the percentage of cells that have internalized the fluorescently-labeled conjugate and the relative amount of uptake per cell.
Endocytosis Inhibition Studies: To determine the specific pathway of internalization (e.g., clathrin-mediated endocytosis, caveolae-mediated endocytosis), cells can be treated with pharmacological inhibitors of these pathways prior to incubation with the conjugate. nih.gov A reduction in uptake in the presence of a specific inhibitor points to the involvement of that pathway.
Cellular uptake can occur through energy-dependent endocytic processes or, less commonly for large conjugates, through direct membrane translocation. researchgate.netnih.gov These in vitro studies are critical for interpreting the signal patterns that will later be observed in in vivo imaging. thermofisher.com
Preclinical Imaging Research of Targeted this compound
Following successful in vitro validation, the targeted this compound conjugate is evaluated in preclinical animal models of disease (e.g., tumor-bearing mice). iaea.org Preclinical imaging serves to assess the conjugate's biodistribution, target accumulation, pharmacokinetic profile, and imaging efficacy in a living system. imavita.comnih.gov
The core of this research involves administering the targeted this compound conjugate intravenously to the animal model and acquiring MRI scans at various time points. The key objectives are to demonstrate:
Target-Specific Enhancement: A significant increase in signal intensity (contrast enhancement) should be observed in the target tissue (e.g., a tumor) compared to surrounding tissues.
Favorable Biodistribution: The agent should show high uptake in the target tissue and low accumulation in non-target organs, with eventual clearance from the body. mit.edu
Comparison with Controls: The imaging results are typically compared against two key controls:
Administration of the targeted conjugate to healthy animals (without the target receptor) to assess non-specific uptake.
Administration of non-targeted this compound to the disease model to prove that the observed enhancement is due to the targeting moiety and not just leaky vasculature.
Quantitative analysis of the MRI data allows for the measurement of changes in relaxation rates (R1), which correlate with the concentration of the this compound conjugate in the tissue. This provides a non-invasive method to verify the targeting efficiency and provides crucial data for potential translation to clinical applications. mit.edu
Research on Molecular Targeting of this compound Remains Undisclosed
Despite extensive searches of scientific literature and public databases, there is currently no publicly available information regarding the specific molecular targeting mechanisms and preclinical targeting strategies for the chemical compound this compound.
This compound is known as a gadolinium-based contrast agent used in magnetic resonance imaging (MRI). Its primary function is to enhance the visibility of internal body structures during imaging procedures. However, detailed research on its use in targeted molecular imaging or as a targeted therapeutic agent, as outlined in the requested article structure, does not appear to be in the public domain.
Specifically, there is a lack of available data concerning:
Animal Model Selection for Targeting Studies: No studies have been identified that describe the selection and use of specific animal models to investigate the molecular targeting capabilities of this compound.
In Vivo Molecular Imaging Mechanisms in Animal Models: There is no information on the mechanisms by which this compound would specifically bind to molecular targets within a living organism for imaging purposes, beyond its general use as a contrast agent.
While the field of molecular imaging and targeted drug delivery is a robust area of research, with many compounds being investigated for these purposes, this compound does not feature in the available scientific literature in this specific context. It is possible that such research is proprietary and has not been published, or that the compound is not being pursued for these applications.
Therefore, the generation of a scientifically accurate article on the molecular targeting mechanisms and preclinical targeting strategies of this compound is not possible at this time due to the absence of foundational research data.
Preclinical Pharmacokinetic Research in Animal Models
Absorption and Distribution Studies in Animal Models
Preclinical pharmacokinetic studies of gadopenamide, a gadolinium-based contrast agent (GBCA), have been conducted in various animal models to characterize its absorption and distribution. Following intravenous administration in rodents, such as mice and rats, as well as in other species like rabbits and monkeys, this compound exhibits rapid distribution. nih.gov The pharmacokinetic behavior is consistent with its distribution throughout the extracellular fluid. nih.gov
In mice, after a single intravenous administration, this compound demonstrates an elimination half-life of approximately 2 hours, with an oral bioavailability of 40%. nih.gov In situ absorption studies in rodents indicate that the primary site of absorption is the small intestine. nih.gov The compound distributes quickly within the vascular and extracellular spaces. unito.it
Following administration, this compound is distributed to various tissues and organs. Studies in rats have shown that gadolinium (Gd), the core component of this compound, can be detected in the skin, femur, and liver after the initial dose. fda.gov The concentration of Gd in these tissues tends to increase with repeated administrations. unito.itfda.gov
Research comparing different GBCAs has shown that the amount of retained gadolinium is significantly higher in animals treated with linear agents like this compound compared to macrocyclic agents. unito.it In mice that received multiple injections of this compound, gadolinium was found to accumulate in all investigated tissues, including the cerebrum, cerebellum, eyes, muscle, bone, spleen, liver, kidneys, and skin. unito.it Even a single dose can lead to detectable gadolinium retention in organs involved in clearance, such as the liver, spleen, and kidneys, as well as in bones. unito.it
A study in a large-animal model (sheep) investigated tissue distribution 10 weeks after a single injection of various GBCAs. nih.gov The results indicated that linear GBCAs, including gadodiamide (B1674392) (a compound closely related to this compound), led to higher gadolinium concentrations in various organs compared to macrocyclic agents. nih.gov The highest concentrations are often found in the kidneys, which are the primary route of elimination. fda.gov
Elimination Pathways in Preclinical Species
The primary route of elimination for this compound in preclinical species is through the kidneys. nih.gov In rats, approximately 94% of the administered dose is excreted in the urine within the first 24 hours. nih.gov The process of renal clearance involves glomerular filtration, where the compound is filtered from the blood into the urine. unito.it The kidneys are a major site of accumulation before excretion. fda.gov
Animal models of kidney disease have been utilized to study the impact of renal impairment on the clearance of GBCAs. biomedpharmajournal.orgopenurologyandnephrologyjournal.comfrontiersin.org In rats with compromised renal function, such as those having undergone a 5/6 nephrectomy, the elimination of gadodiamide is significantly prolonged, with a terminal elimination half-life increasing to 3 hours. fda.gov This highlights the critical role of normal renal function in the efficient excretion of the compound. nih.govresearchgate.net
While renal excretion is the main elimination pathway, biliary excretion can also play a role, particularly when renal function is impaired. bioivt.comnih.gov Studies involving bile duct cannulation in rats can be used to quantify the amount of a substance excreted into the bile. fda.gov For some compounds, biliary and subsequent fecal excretion is a significant elimination route. nih.gov However, for this compound and similar GBCAs, the vast majority is cleared by the kidneys. nih.gov
The elimination half-life of this compound is relatively short in animals with normal renal function. nih.gov Preclinical studies have reported the following elimination half-lives in various species:
Rats: 18 minutes nih.gov
Rabbits: 38 minutes nih.gov
Monkeys: 75 minutes (1.25 hours) nih.gov
Mice: 2 hours nih.gov
In a rat model of renal impairment, the elimination half-life of gadodiamide was extended to 3 hours. fda.gov
Interactive Data Table: Elimination Half-Life of this compound in Animal Models
| Species | Elimination Half-Life | Renal Function |
|---|---|---|
| Rat | 18 minutes | Normal |
| Rabbit | 38 minutes | Normal |
| Monkey | 75 minutes | Normal |
| Mouse | 2 hours | Normal |
Advanced Computational Chemistry Approaches in Gadopenamide Research
Molecular Dynamics Simulations of Gadopenamide Complexes
Molecular Dynamics (MD) simulations are a cornerstone of computational research on chelates like this compound. This method calculates the trajectory of atoms and molecules over time by solving Newton's equations of motion, providing a detailed view of the complex's dynamic behavior in a simulated physiological environment. For this compound, MD simulations are crucial for understanding how the complex interacts with its surroundings and how its structure fluctuates, both of which are key determinants of its function as an MRI contrast agent.
The interaction between the this compound complex and the surrounding water molecules is fundamental to its relaxivity—the ability to enhance the relaxation rate of water protons. MD simulations are used to model these interactions with high fidelity.
Water Exchange Dynamics: A critical parameter is the residence time (τM) of the water molecule coordinated to the gadolinium ion. MD simulations can elucidate the mechanism and rate of exchange (kex = 1/τM) between this inner-sphere water molecule and the bulk solvent. This is a key factor influencing relaxivity. By simulating the entry and exit of water molecules from the gadolinium coordination sphere, researchers can identify the energetic barriers and transitional states involved in this dynamic process.
Second and Outer Sphere Interactions: Beyond the directly coordinated water molecule, the organization of water molecules in the second and outer hydration shells also contributes to relaxivity. MD simulations can map the density and residence times of these water molecules, revealing how the chelate's structure influences the local water environment.
Hydrogen Bonding Networks: The simulations can detail the transient hydrogen bond networks formed between the this compound complex (e.g., its carboxylate and amide groups) and surrounding water molecules. These interactions influence the rotational dynamics of the complex and the diffusion of water near the paramagnetic center.
| Parameter | Description | Typical Insights from MD Simulations |
| Residence Time (τM) | The average time a water molecule stays coordinated to the Gd(III) ion. | Elucidation of exchange pathways; calculation of exchange rates (kex). |
| Coordination Number | The number of water molecules in the first and second hydration shells. | Average coordination numbers and their fluctuations over time. |
| Radial Distribution Function | Describes the probability of finding a water molecule at a certain distance from the Gd(III) ion. | Defines the structure of the hydration shells around the complex. |
| Hydrogen Bond Lifetime | The duration of hydrogen bonds between the chelate and solvent molecules. | Quantifies the strength and dynamics of chelate-water interactions. |
The DTPA-BMA (diethylenetriaminepentaacetic acid-bis(methylamide)) ligand that chelates the gadolinium ion in this compound is flexible. Its conformation affects the stability of the complex and the accessibility of the inner-sphere water molecule.
MD simulations and related techniques like Monte Carlo searches are employed to explore the potential energy surface of the this compound chelate. nih.govnih.gov This analysis helps identify the most stable (low-energy) conformations and the flexibility of the ligand's arms. chemrxiv.orgresearchgate.net Key findings from conformational analysis include:
Isomeric Structures: Gadolinium chelates can exist in different isomeric forms, primarily the capped square antiprism (CSAP) and the tricapped trigonal prism (TTP). Computational methods can predict the relative stability of these isomers and the energy barriers for interconversion.
Ligand Flexibility: The analysis reveals which parts of the ligand are rigid and which are flexible. This information is critical for understanding how the chelate might interact with biological macromolecules and how its structure influences the rotational correlation time (τR), another crucial parameter for relaxivity.
Impact on Water Access: Different conformations can sterically hinder or facilitate the exchange of the inner-sphere water molecule, directly impacting the τM value.
Quantum Chemical Calculations for Electronic Structure and Reactivity of this compound
Quantum chemical (QC) calculations, particularly those based on Density Functional Theory (DFT), provide a detailed understanding of the electronic properties of the this compound complex. mdpi.comnih.gov Unlike classical MD simulations, QC methods solve approximations of the Schrödinger equation to describe the distribution and energy of electrons within the molecule.
The Gd(III) ion is the heart of the contrast agent, possessing seven unpaired electrons that are responsible for its strong paramagnetic properties. radiopaedia.org QC calculations are used to investigate:
Nature of the Gd-Ligand Bonds: DFT can characterize the bonding between the Gd(III) ion and the nitrogen and oxygen donor atoms of the DTPA-BMA ligand. It can determine the degree of covalent versus ionic character, bond lengths, and bond strengths.
Electron Spin Distribution: These calculations can map the spin density distribution within the complex, showing how the unpaired electron spin is delocalized from the Gd(III) ion onto the atoms of the chelate. This is important for understanding the electronic relaxation mechanisms that influence relaxivity.
Geometric Optimization: QC methods are used to find the most stable, lowest-energy geometry of the complex, providing highly accurate predictions of bond lengths and angles that can be compared with experimental data from X-ray crystallography. nih.gov
| Property | Description | Insights from Quantum Chemistry (DFT) |
| Coordination Geometry | The 3D arrangement of ligand atoms around the Gd(III) ion. | Optimized bond lengths, bond angles, and overall molecular geometry. |
| Mulliken/NBO Charges | Distribution of electric charge among the atoms. | Quantifies the ionic character of the Gd-ligand bonds. |
| Spin Density | The spatial distribution of unpaired electron spin. | Reveals delocalization of spin onto the ligand framework. |
| Frontier Molecular Orbitals | The highest occupied (HOMO) and lowest unoccupied (LUMO) molecular orbitals. | Provides information on the chemical reactivity and electronic transitions of the complex. |
The kinetic inertness of a gadolinium chelate is critical to prevent the in vivo release of toxic free Gd(III) ions. One potential pathway for dissociation is ligand exchange or transmetallation with endogenous ions like Zn2+ or Cu2+.
Quantum chemical calculations can be used to model the reaction pathways for these processes. chemrxiv.orgresearchgate.net By calculating the energies of reactants, products, and, most importantly, the transition states, researchers can predict the activation energy barriers for reactions such as:
Acid-assisted dissociation: Modeling the step-by-step protonation of the ligand's carboxylate groups and the subsequent unwrapping of the ligand from the Gd(III) ion.
Transmetallation: Simulating the approach of an endogenous metal ion and the formation of an intermediate complex, leading to the displacement of Gd(III).
These predictions help in assessing the kinetic stability of this compound and in designing new chelates with higher activation barriers for dissociation, thereby increasing their in vivo stability. d-nb.info The mechanisms are generally categorized as either associative (the incoming ligand binds first) or dissociative (the original ligand partially detaches first). nih.gov
Computational Design and Screening of Novel this compound Derivatives
A significant advantage of computational chemistry is its application in the rational design and virtual screening of new molecules. nih.gov This in silico approach accelerates the discovery of new contrast agents by prioritizing the synthesis of only the most promising candidates.
The process typically involves:
Virtual Library Generation: A large number of virtual derivatives of this compound are created by systematically modifying its chemical structure. This could involve changing the length or composition of the amide side chains or altering the backbone of the DTPA ligand.
Property Prediction (QSPR/QSAR): Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) models are developed. These are statistical models that correlate structural features (descriptors) of the molecules with their properties (e.g., stability, relaxivity, toxicity). Once trained, these models can rapidly predict the properties of thousands of virtual compounds.
Molecular Docking and Scoring: For derivatives designed to interact with specific biological targets (e.g., proteins), molecular docking simulations are used to predict the binding mode and affinity of the compound to its target.
Prioritization: Based on the predicted properties, the virtual compounds are ranked. Only the top-ranked candidates with the most promising profiles (e.g., high stability, high relaxivity, low predicted toxicity) are selected for chemical synthesis and subsequent experimental validation.
This computational funnel approach significantly reduces the time and cost associated with the development of next-generation contrast agents based on the this compound scaffold.
In Silico Ligand Design
In silico ligand design, or computer-aided drug design (CADD), involves the use of computational methods to design and optimize ligands with desired properties. pharmaexcipients.com For a GBCA like this compound, the primary goal is to design a chelating ligand that ensures high stability of the gadolinium complex, preventing the release of toxic Gd(III) ions, while also optimizing its relaxivity and biocompatibility.
The process of in silico ligand design for a compound like this compound would typically involve several key steps:
Target Identification and Understanding: The primary "target" in this context is the Gd(III) ion and the biological environment it will interact with. The design process focuses on the ligand that encapsulates the ion.
Lead Compound Modification: Starting with the known structure of the ligand in this compound, computational chemists can introduce virtual modifications. This could involve altering substituent groups on the ligand backbone to fine-tune its electronic and steric properties.
Molecular Modeling: Techniques such as molecular mechanics (MM) and quantum mechanics (QM) are employed to model the structure of the modified this compound complex. These models can predict the geometry of the complex, the strength of the Gd-ligand bonds, and the interaction with surrounding water molecules, which is crucial for relaxivity.
Predictive Analysis: The models are used to predict key properties such as thermodynamic stability, kinetic inertness, and water exchange rates. The goal is to identify modifications that enhance these properties. For instance, increasing steric crowding around the water binding site can accelerate water exchange, a key parameter for relaxivity.
The table below illustrates hypothetical modifications to a base ligand structure and the predicted impact on key stability and relaxivity parameters, showcasing the principles of in silico design.
| Modification ID | Structural Change to Ligand | Predicted Thermodynamic Stability (Log K) | Predicted Water Exchange Rate (τM, ns) | Rationale for Modification |
| Gado-Mod-01 | Addition of a rigidifying cyclen-like backbone | Increased | Moderately Decreased | Enhance kinetic inertness to reduce Gd(III) release. |
| Gado-Mod-02 | Introduction of a bulky, hydrophobic side-chain | Slightly Decreased | Slightly Increased | Slow molecular tumbling to improve relaxivity. |
| Gado-Mod-03 | Substitution with electron-donating groups | Increased | No significant change | Strengthen Gd-ligand coordinate bonds. |
| Gado-Mod-04 | Optimization of hydrophilic groups | No significant change | Optimized | Improve solubility and interaction with second-sphere water molecules. |
This table is for illustrative purposes to demonstrate the principles of in silico ligand design and does not represent actual experimental data for this compound.
Predictive Modeling for Relaxivity Enhancement
The efficacy of this compound as a contrast agent is determined by its relaxivity—its ability to shorten the T1 relaxation time of nearby water protons. Predictive modeling uses computational algorithms to forecast the relaxivity of a given GBCA structure, guiding the design of new agents with enhanced efficacy.
The longitudinal relaxivity (r₁) of a gadolinium complex is influenced by several microscopic parameters, as described by the Solomon-Bloembergen-Morgan (SBM) theory. Predictive models are built around these parameters:
Rotational Correlation Time (τR): The time it takes for the molecule to rotate by one radian. Slower tumbling (longer τR) generally leads to higher relaxivity. Models can predict τR based on the size, shape, and interactions of the complex with macromolecules like proteins.
Water Exchange Rate (τM): The residence lifetime of a water molecule coordinated to the Gd(III) ion. For optimal relaxivity, τM needs to be in a specific, narrow range. Computational models can estimate this rate by simulating the water exchange mechanism.
Electronic Relaxation Times (T1e, T2e): The relaxation times of the gadolinium ion's unpaired electrons. These are influenced by the symmetry and electronic structure of the complex, which can be modeled using quantum chemistry methods.
By systematically varying these parameters in a computational model, researchers can predict the resulting relaxivity. This allows for the in silico identification of structural modifications to the this compound ligand that would theoretically push these parameters towards their optimal values for maximum relaxivity.
The following table demonstrates how predictive models can assess the impact of molecular parameters on relaxivity.
| Parameter | Typical Value (Small Molecule GBCA) | Optimal Range for High Relaxivity | Modeling Approach |
| Rotational Correlation Time (τR) | ~50-100 ps | 0.2 - 0.5 ns | Molecular Dynamics (MD) simulations to model tumbling in solution. |
| Water Residence Lifetime (τM) | ~200-500 ns | < 100 ns | Quantum Mechanics/Molecular Mechanics (QM/MM) to model water exchange pathway. |
| Gd-H Distance (r) | ~3.0-3.1 Å | ~2.5 Å (theoretical minimum) | Quantum Mechanics to calculate equilibrium bond lengths. |
This table provides a general overview of parameters influencing relaxivity and is not specific to this compound.
Virtual Screening for Targeted Properties
Virtual screening is a computational technique used to search large libraries of chemical compounds to identify those that possess specific desired properties. nih.gov In the context of this compound research, virtual screening could be employed to discover new ligands or modifications that confer targeted abilities, such as binding to specific biological markers (e.g., proteins overexpressed in tumors) or improving safety profiles.
The virtual screening process for developing a targeted version of a GBCA would follow these steps:
Library Preparation: A large database of virtual compounds is compiled. This can range from thousands to millions of molecules.
Target Definition: A specific biological target is identified (e.g., a receptor on a cancer cell). The three-dimensional structure of this target is obtained, often from crystallographic data or through homology modeling.
Molecular Docking: Each compound in the library is computationally "docked" into the binding site of the target protein. Docking algorithms predict the preferred orientation of the ligand when bound to the receptor and estimate the binding affinity. nih.gov
Scoring and Ranking: The compounds are ranked based on their predicted binding affinity (docking score). Those with the best scores are considered "hits."
Hit-to-Lead Optimization: The top-ranked virtual hits are then synthesized and tested experimentally. Further in silico design can be used to optimize their binding affinity and other properties.
This approach could theoretically be used to design a derivative of this compound that not only acts as a contrast agent but also targets specific tissues or disease states, potentially leading to more precise diagnostic imaging.
A typical workflow for virtual screening is outlined below.
| Step | Description | Computational Tools Used | Objective |
| 1. Target Selection & Preparation | Identify a biological target (e.g., a specific enzyme or receptor) and prepare its 3D structure for docking. | Protein Data Bank (PDB), Homology Modeling Software | Define the binding site for screening. |
| 2. Ligand Library Compilation | Assemble a large database of small molecules to be screened. | ZINC Database, PubChem | Create a diverse chemical space to search. |
| 3. High-Throughput Virtual Screening (HTVS) | Rapidly dock thousands of ligands with simplified scoring functions to quickly filter the library. | Glide, AutoDock Vina | Narrow down the initial library to a manageable number of compounds. |
| 4. Standard/Extra Precision Docking | Re-dock the filtered subset of ligands using more accurate and computationally intensive methods. | Schrödinger Suite, MOE | Refine the binding poses and improve the accuracy of binding affinity prediction. |
| 5. Post-Screening Analysis | Analyze the top-scoring compounds for favorable interactions, chemical diversity, and drug-like properties. | Discovery Studio, PyMOL | Select the most promising candidates for experimental validation. |
This table illustrates a general virtual screening workflow and is not based on a specific study of this compound.
In Vitro Biological Interactions and Mechanistic Research
Protein Binding Interactions of Gadopenamide Chelates
The interaction of contrast agents with plasma proteins can significantly influence their distribution and elimination from the body. mdpi.com These interactions are typically studied in vitro to determine the extent and nature of the binding. evotec.com
Mechanistic Studies of Protein Association
The process of a drug binding to a protein involves the formation of a complex, which can be reversible or irreversible. mdpi.com For gadolinium-based contrast agents, these interactions are generally reversible and involve weaker chemical bonds. However, specific mechanistic studies detailing the association of this compound with proteins like human serum albumin are not extensively available in peer-reviewed literature. General methods for studying such interactions often involve techniques like equilibrium dialysis or chromatography to understand the binding kinetics and affinity. sigmaaldrich.comnih.gov
Quantification of Protein Binding (e.g., plasma protein binding)
The quantification of how much of a compound binds to plasma proteins is a critical parameter in pharmacology, often expressed as the fraction unbound (fu). evotec.comnih.gov Techniques such as equilibrium dialysis, ultrafiltration, and high-performance liquid chromatography are standard methods for determining this value. sigmaaldrich.combioanalysis-zone.com Despite the availability of these well-established methods, specific quantitative data on the plasma protein binding percentage for this compound is not readily found in published scientific studies.
Influence on Relaxivity in Protein-Rich Environments (in vitro)
Relaxivity is a measure of a contrast agent's effectiveness in enhancing the relaxation rates of water protons, which is the basis of its function in MRI. uzh.ch The presence of proteins in the environment, such as in blood plasma, can influence the relaxivity of a gadolinium chelate. uzh.chnih.gov Studies have been conducted on various gadolinium-based agents to measure their T1 and T2 relaxivities in human blood plasma in vitro to better understand their performance. nih.govnih.gov However, specific research quantifying the influence of protein-rich environments on the relaxivity of this compound itself is limited in the available literature.
Cellular Uptake and Subcellular Localization Mechanisms (in vitro)
The way a compound enters cells and where it localizes within them are fundamental aspects of its biological activity. These processes are investigated through various in vitro cell-based assays.
Investigation of Cellular Permeability
Cellular permeability determines the ability of a compound to pass through a cell membrane. nih.gov In vitro models, such as the Caco-2 cell line, are widely used to predict the intestinal permeability of substances. medtechbcn.comsygnaturediscovery.comevotec.com These assays measure the rate at which a compound moves across a monolayer of cells, providing an apparent permeability coefficient (Papp). medtechbcn.com While these methods are standard for many compounds, specific studies applying them to determine the cellular permeability of this compound are not documented in the scientific literature. General in vitro vascular permeability assays also exist to evaluate the effects of compounds on endothelial cell barriers, but data specific to this compound is lacking. merckmillipore.com
Endocytic Pathways and Intracellular Distribution
Endocytosis is a primary mechanism by which cells internalize molecules and materials from their surroundings. immunologyresearchjournal.com This process involves several distinct pathways, including clathrin-mediated endocytosis, caveolae-mediated endocytosis, and macropinocytosis, which can determine the subsequent intracellular fate of the internalized substance. nih.govmdpi.com Following uptake, the compound can be trafficked to various subcellular compartments like endosomes, lysosomes, or the Golgi apparatus. nih.govcardiff.ac.uk The investigation of these pathways and the resulting intracellular localization often involves techniques like confocal microscopy with fluorescently labeled molecules. google.com However, there is a notable absence of specific in vitro research in the published literature that investigates the endocytic pathways involved in the cellular uptake of this compound or its subsequent subcellular distribution.
Enzyme Interactions and Biotransformation Studies (in vitro)
Detailed in vitro research focused specifically on the enzyme interactions and biotransformation of this compound is not well-documented in the public domain. As a gadolinium chelate, it is generally considered to be a stable molecule designed for excretion without metabolic alteration. However, standard preclinical assessment involves investigating any potential enzymatic interactions.
There is a lack of specific published data on the enzyme-substrate kinetics of this compound. In a typical in vitro investigation, the compound would be tested for its potential to act as a substrate or inhibitor of key drug-metabolizing enzymes, primarily the Cytochrome P450 (CYP) superfamily.
The standard approach involves incubating the compound with human liver microsomes or recombinant CYP enzymes and measuring the rate of reaction. The data would be analyzed using kinetic models, most commonly the Michaelis-Menten equation, to determine key parameters.
Michaelis-Menten Kinetics: This model describes the relationship between the rate of an enzymatic reaction (V) and the concentration of a substrate ([S]). The core equation is:
V = (Vmax * [S]) / (Km + [S])
The primary kinetic parameters derived from these experiments are:
| Parameter | Description | Significance |
| Vmax | The maximum rate of the reaction when the enzyme is fully saturated with the substrate. | Indicates the catalytic efficiency of the enzyme for the specific substrate. |
| Km | The Michaelis constant, representing the substrate concentration at which the reaction rate is half of Vmax. | Reflects the affinity of the enzyme for the substrate; a lower Km indicates a higher affinity. epa.gov |
If this compound were to be a substrate for an enzyme, these parameters would quantify the efficiency of its potential metabolism. Conversely, if it were tested as an inhibitor of an enzyme metabolizing a known probe substrate, the inhibition constant (Ki) would be determined to quantify its inhibitory potency.
Specific in vitro studies identifying metabolites of this compound have not been published. The compound is designed to be chemically stable and to be eliminated from the body intact.
The process of metabolite identification is a critical component of drug discovery and development, aimed at understanding the biotransformation pathways of a new chemical entity. This is typically performed using in vitro systems that contain a rich milieu of metabolic enzymes.
Commonly used in vitro systems include:
Liver Microsomes: Vesicles of the endoplasmic reticulum from homogenized liver cells, rich in Phase I (e.g., CYP450) enzymes.
Hepatocytes: Intact liver cells that contain a full complement of both Phase I and Phase II (conjugative) metabolic enzymes.
S9 Fraction: A supernatant fraction from homogenized liver that contains both microsomal and cytosolic enzymes.
Following incubation of the parent compound in one of these systems, advanced analytical techniques are employed to detect and structurally elucidate any resulting chemical transformations.
| Analytical Technique | Role in Metabolite Identification |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Separates the parent compound from potential metabolites and provides high-resolution mass data for determining elemental composition. Tandem MS (MS/MS) is used to fragment ions, providing structural information for identification. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Used to definitively elucidate the complete chemical structure of isolated metabolites. |
If this compound were to undergo biotransformation, these methods would identify the resulting products, such as hydroxylated or conjugated species, providing insight into its metabolic fate. The absence of such findings in the literature supports the intended chemical stability of the molecule.
Future Directions and Emerging Research Avenues for Gadopenamide
Integration of Artificial Intelligence and Machine Learning in Gadopenamide Discovery
Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize the entire lifecycle of contrast agents, from discovery and development to clinical application. nih.govfda.gov These computational tools offer the potential to significantly increase the efficiency and effectiveness of bringing new drugs, including contrast media, to market. fda.gov
One of the most promising applications of AI is in the generation of "virtual" or synthetic contrast-enhanced images from non-contrast or low-dose MRI scans. nih.govnih.gov Deep learning models are being trained to predict what a full-dose, gadolinium-enhanced image would look like, using data from the initial non-contrast scans. nih.govwikidata.org This approach could dramatically reduce the required dose of a GBCA like this compound, or in some cases, eliminate the need for it altogether, without sacrificing diagnostic quality. nih.govwikidata.org
Beyond dose reduction, AI is being harnessed to accelerate the discovery of entirely new contrast agents. wikidata.orgwikipedia.org Machine learning algorithms can analyze vast databases of chemical compounds to identify promising candidates with desirable properties. wikipedia.orgwikidoc.org Researchers have created "artificial chemist" programs that use ML to direct automated laboratory systems, synthesizing and testing novel agents with unprecedented speed. wikidata.org This process involves a "lab in a loop," where AI models are trained on experimental data, make predictions about new molecules, and those predictions are then tested in the lab, with the new data feeding back to improve the model. nih.gov This iterative cycle can uncover non-intuitive molecular designs and optimize candidates for properties like signal enhancement and biocompatibility, moving far beyond the limitations of human intuition alone. wikidata.org
Table 1: Research Findings on AI/ML in Contrast Agent Development
| Research Area | Key Findings | Potential Impact on this compound-like Agents |
|---|---|---|
| Virtual Contrast Enhancement | AI models can synthesize contrast-enhanced images from low-dose or non-contrast scans. nih.govnih.govnih.gov | Reduction or elimination of administered dose, improving safety profile. |
| Accelerated Discovery | ML algorithms can screen vast chemical libraries to identify novel candidates. wikipedia.orgwikidoc.org | Faster development of new agents with improved efficacy and safety. |
| Automated Synthesis | AI can direct robotic labs to create and test new molecules ("artificial chemist"). wikidata.org | Rapid optimization of contrast agent properties, potentially leading to superior performance. |
| Drug Development Efficiency | AI is used throughout the drug development pipeline, from preclinical research to clinical trial design. fda.govcenmed.com | Decreased time and cost for developing and approving next-generation contrast agents. |
Development of Novel Contrast Mechanisms Beyond T1 Enhancement
The primary mechanism of action for gadolinium-based agents like this compound is the shortening of the T1 relaxation time of water protons, which produces a bright signal ("positive contrast") on T1-weighted MRI images. sci-toys.com However, significant research is underway to explore alternative and complementary contrast mechanisms.
One major area of development involves agents that primarily affect the T2 relaxation time, producing a dark signal ("negative contrast"). labsolu.ca Superparamagnetic iron oxide nanoparticles (SPIONs), such as ferumoxytol, are a leading example of this technology. labsolu.caiiab.me These agents are being investigated as a promising alternative to GBCAs, particularly for applications like vascular imaging. iiab.memims.com Some advanced iron oxide nanoparticles are being engineered to provide dual-mode contrast, capable of producing both T1 (positive) and T2 (negative) effects, offering greater diagnostic versatility. labsolu.ca
Researchers are also looking beyond gadolinium to other paramagnetic metals as the basis for new contrast agents. iiab.meacs.org Ions such as manganese are being explored for their paramagnetic properties, with the goal of developing safer alternatives that may reduce concerns related to gadolinium deposition. iiab.meacs.org Another innovative approach is hyperpolarization, where the nuclear spin alignment of a substance (like Xenon-129) is dramatically increased prior to administration, boosting the MRI signal by orders of magnitude and enabling new types of functional imaging without traditional paramagnetic agents. acs.org The development of these alternative agents and mechanisms signifies a shift toward a more diverse toolkit for MRI, where the choice of contrast agent can be tailored to specific diagnostic challenges, potentially offering safer and more effective options than relying solely on T1 enhancement. iiab.menih.gov
Multimodal Imaging Probes Incorporating this compound
The future of diagnostic imaging lies in obtaining a more complete picture of disease by combining the strengths of different imaging techniques. guidetopharmacology.orgnih.gov Multimodal imaging probes are designed to achieve this by making a single targeted agent visible to two or more imaging modalities, such as MRI, positron emission tomography (PET), computed tomography (CT), or fluorescence imaging. guidetopharmacology.orgnih.govuni.lu This approach provides complementary information—for instance, combining the high-resolution anatomical detail of MRI with the sensitive functional information of PET. nih.gov
A common strategy for creating these probes involves using a nanoparticle as a scaffold. wikidoc.org Gadolinium chelates, conceptually similar to this compound, can be attached to the surface of biocompatible nanoparticles, such as gold nanorods or Prussian blue nanoparticles. wikidoc.orgscribd.comepa.gov This not only creates an MRI-visible agent but also allows for the simultaneous attachment of fluorescent dyes or radioactive isotopes for optical or nuclear imaging. scribd.comepa.gov This design can significantly enhance the MRI signal; tethering the gadolinium chelate to a slow-tumbling nanoparticle restricts its motion, which can lead to a substantial increase in relaxivity and a stronger T1 contrast effect compared to free-floating agents. wikidoc.orgscribd.com
Another sophisticated approach involves conjugating imaging agents to molecules that target specific biological markers, such as receptors overexpressed on cancer cells. nih.govuni.lu For example, an antibody that seeks out a specific tumor protein can be linked to both a gadolinium chelate for MRI and a fluorescent molecule for optical guidance during surgery. uni.lu These targeted, multimodal probes hold the potential to move beyond simple anatomical imaging to provide detailed information at the cellular and molecular level, enabling earlier and more precise diagnosis and guiding therapeutic interventions. nih.govnih.gov
Advanced In Vitro Models for Preclinical Evaluation (e.g., organ-on-a-chip technology)
A significant challenge in developing any new drug or contrast agent is the translation from preclinical testing to human clinical trials. americanelements.comchembuyersguide.com Traditional preclinical models, such as 2D cell cultures and animal studies, often fail to accurately predict human responses, leading to high failure rates for drug candidates. americanelements.comnih.gov To bridge this gap, researchers are developing advanced in vitro models that more closely mimic human physiology. chembuyersguide.comnih.gov
Organ-on-a-chip (OOC) technology is at the forefront of this effort. iiab.menih.gov These microfluidic devices contain living human cells cultured in continuously perfused, micrometer-sized chambers that recreate the key structural and functional aspects of human organs like the liver, kidney, or blood-brain barrier. nih.govnih.gov By simulating the mechanical forces and biological microenvironments of a living organ, these chips provide a more accurate platform for testing the efficacy and potential toxicity of compounds like this compound. nih.gov For instance, a "liver-on-a-chip" can be used to assess hepatotoxicity, while a "kidney-on-a-chip" can model renal clearance and toxicity, offering key predictive insights. nih.govnih.gov
These advanced models, which also include 3D spheroids and organoids, offer several advantages over traditional methods. nih.gov They are based on human cells, which can overcome issues of interspecies differences seen in animal models. nih.gov They also allow for higher throughput screening and can be integrated with AI and machine learning to further refine predictions of a drug's behavior in the human body. chembuyersguide.com For the preclinical evaluation of next-generation contrast agents, these human-relevant systems are poised to become crucial tools for making better, earlier decisions about which candidates are safest and most effective to advance to clinical trials. americanelements.comnih.gov
Q & A
Basic Research Questions
Q. What experimental methodologies are most effective for synthesizing Gadopenamide with high purity and yield?
- Methodological Answer : Optimize synthesis using liquid chromatography-mass spectrometry (LC-MS) for real-time monitoring of reaction intermediates. Employ fractional crystallization under controlled pH (6.5–7.0) to isolate this compound, followed by nuclear magnetic resonance (NMR) spectroscopy to confirm structural integrity. Reference solubility data (e.g., in DMSO at 25°C) to refine recrystallization protocols .
Q. How can researchers validate this compound’s mechanism of action in vitro?
- Methodological Answer : Use molecular docking simulations to predict binding affinities with target receptors (e.g., ATP-sensitive potassium channels). Validate via competitive radioligand binding assays, ensuring IC₅₀ values are calculated using nonlinear regression models. Include negative controls (e.g., glibenclamide) to confirm specificity .
Q. What analytical techniques are recommended for quantifying this compound in biological matrices?
- Methodological Answer : High-performance liquid chromatography (HPLC) coupled with UV detection (λ = 230 nm) provides reliable quantification in plasma. Validate methods per ICH guidelines, including spike-and-recovery tests (85–115% recovery) and stability studies under varying temperatures (−80°C to 25°C) .
Advanced Research Questions
Q. How can contradictory pharmacokinetic data for this compound (e.g., bioavailability variations across species) be resolved?
- Methodological Answer : Conduct cross-species comparative studies using physiologically based pharmacokinetic (PBPK) modeling. Adjust for metabolic enzyme expression differences (e.g., CYP3A4 in humans vs. CYP2C11 in rats) and validate via in vivo sampling at critical timepoints (0.5, 2, 6, 24 hrs post-administration) .
Q. What strategies mitigate batch-to-batch variability in this compound’s preclinical toxicity profiles?
- Methodological Answer : Implement quality-by-design (QbD) principles during synthesis, focusing on critical process parameters (CPPs) like temperature and stirring rate. Use multivariate analysis (e.g., principal component analysis) to correlate impurity profiles (≤0.1% w/w) with hepatotoxicity outcomes in rodent models .
Q. How should researchers design longitudinal studies to assess this compound’s chronic effects on glucose homeostasis?
- Methodological Answer : Employ a crossover design with washout periods (≥14 days) to minimize carryover effects. Measure HbA1c, fasting insulin, and C-peptide levels monthly. Use mixed-effects models to account for intra-subject variability and dropout rates .
Q. What computational approaches reconcile discrepancies between in vitro potency and in vivo efficacy of this compound?
- Methodological Answer : Apply systems pharmacology models integrating protein binding data (e.g., albumin affinity) and tissue distribution coefficients (Kp values). Validate predictions using positron emission tomography (PET) imaging with radiolabeled this compound in target organs .
Methodological Considerations
- Data Contradiction Analysis : When conflicting results arise (e.g., efficacy in cell lines vs. primary cultures), perform sensitivity analyses to identify confounding variables (e.g., serum concentration in media). Replicate experiments across ≥3 independent labs to distinguish technical artifacts from biological variability .
- Ethical Compliance : For human-derived data, adhere to IRB protocols for informed consent and anonymization. Use synthetic analogs in preliminary screens to reduce ethical risks .
- Reproducibility : Share raw datasets (e.g., NMR spectra, dose-response curves) via repositories like Zenodo, using FAIR (Findable, Accessible, Interoperable, Reusable) principles .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
